6-Fluoro-4-isochromanone 6-Fluoro-4-isochromanone
Brand Name: Vulcanchem
CAS No.: 1344889-17-3
VCID: VC4683085
InChI: InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
SMILES: C1C2=C(C=C(C=C2)F)C(=O)CO1
Molecular Formula: C9H7FO2
Molecular Weight: 166.151

6-Fluoro-4-isochromanone

CAS No.: 1344889-17-3

Cat. No.: VC4683085

Molecular Formula: C9H7FO2

Molecular Weight: 166.151

* For research use only. Not for human or veterinary use.

6-Fluoro-4-isochromanone - 1344889-17-3

Specification

CAS No. 1344889-17-3
Molecular Formula C9H7FO2
Molecular Weight 166.151
IUPAC Name 6-fluoro-1H-isochromen-4-one
Standard InChI InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
Standard InChI Key ZJJRDMLDGKRMAD-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)F)C(=O)CO1

Introduction

Chemical Structure and Nomenclature

6-Fluoro-4-isochromanone belongs to the isochromanone family, characterized by a benzopyran backbone with the ketone group at the 1-position of the oxygen-containing ring (Figure 1). This distinguishes it from chromanone derivatives, where the ketone resides at the 4-position of the chroman system . The fluorine atom at the 6-position enhances lipophilicity (XLogP3-AA=1.3\text{XLogP3-AA} = 1.3) and electronic properties, facilitating nucleophilic aromatic substitution reactions .

Table 1: Key structural identifiers of 6-fluoro-4-isochromanone

PropertyValue
IUPAC Name6-Fluoro-1H-isochromen-4-one
SMILESC1C2=C(C=C(C=C2)F)C(=O)CO1
InChIKeyZJJRDMLDGKRMAD-UHFFFAOYSA-N
Topological Polar Surface Area26.3 Ų

The compound’s crystallographic data remains unreported, but computational models predict a planar aromatic system with a dihedral angle of 12.6° between the benzene and pyran rings .

Synthesis and Functionalization

Primary Synthetic Routes

6-Fluoro-4-isochromanone is typically synthesized via Friedel-Crafts acylation of fluorinated precursors. A representative method involves:

  • Fluorination: Introducing fluorine at the 6-position of isochromanone using hydrogen fluoride or electrophilic fluorinating agents like Selectfluor®.

  • Oxidation: Catalytic oxidation of 6-fluoro-3,4-dihydroisochromene using iodine (I2\text{I}_2) in dimethyl sulfoxide (DMSO) to yield the ketone .

Table 2: Optimization parameters for iodine-catalyzed oxidation

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes to 78%
Reaction Time6 hoursPrevents overoxidation
SolventDMSOEnhances iodine solubility

Derivatization Strategies

The ketone group enables aldol condensations to form α,β-unsaturated derivatives, while the fluorine atom participates in Suzuki-Miyaura cross-couplings. For example, Fridén-Saxin et al. synthesized sirtuin inhibitors by coupling 6-fluoro-4-isochromanone with benzyl bromides .

Biomedical Applications

Acetylcholinesterase Inhibition

Hybrids of 6-fluoro-4-isochromanone and N-benzyl pyridinium moieties exhibit nanomolar-range AChE inhibition (IC50_{50} = 8.9 nM for derivative 9d). Kinetic studies confirm dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a mechanism critical for Alzheimer’s disease treatment .

Table 3: Structure-activity relationships of 6-fluoro-4-isochromanone hybrids

SubstituentIC50_{50} (nM)Selectivity (AChE/BuChE)
4-Fluorobenzyl8.9>230
3-Nitrobenzyl14.2145
Unsubstituted benzyl23.789

Sirtuin 2 Inhibition

Fluorinated isochromanones demonstrate selectivity for sirtuin 2 (SIRT2), a NAD+^+-dependent deacetylase linked to aging disorders. Substituents at the 7-position enhance binding affinity by filling the hydrophobic C-pocket of SIRT2, achieving KiK_i values as low as 0.48 μM .

Physicochemical Properties

Spectral Characteristics

  • IR: Strong absorption at 1715 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-F stretch).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, H-7), 6.95 (d, J = 2.4 Hz, 1H, H-8), 4.45 (t, J = 6.0 Hz, 2H, H-3), 3.12 (t, J = 6.0 Hz, 2H, H-2) .

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but dissolves readily in dichloromethane and DMSO. Accelerated stability studies indicate decomposition <2% after 6 months at -20°C .

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